molecular formula C10H9N3O3 B2560514 2-[3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]acetic acid CAS No. 1146911-23-0

2-[3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]acetic acid

Cat. No.: B2560514
CAS No.: 1146911-23-0
M. Wt: 219.2
InChI Key: VJZFDAQCQACUFP-UHFFFAOYSA-N
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Description

2-[3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]acetic acid: is an organic compound that features a triazole ring substituted with a hydroxyphenyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]acetic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids. For instance, 2-hydroxyphenylhydrazine can react with ethyl acetoacetate under acidic conditions to form the triazole ring.

    Substitution Reaction: The hydroxyphenyl group is introduced via a substitution reaction. This can be achieved by reacting the triazole intermediate with a suitable phenolic compound under basic conditions.

    Acetic Acid Moiety Addition: The final step involves the introduction of the acetic acid moiety. This can be done through a carboxylation reaction using carbon dioxide and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxyphenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]acetic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used to study enzyme interactions and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazole: This compound features two hydroxyphenyl groups and has similar chemical properties.

    2-Hydroxyphenylacetic Acid: This compound lacks the triazole ring but shares the hydroxyphenyl and acetic acid moieties.

Uniqueness

2-[3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]acetic acid is unique due to the presence of both the triazole ring and the hydroxyphenyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

2-[3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c14-7-4-2-1-3-6(7)10-11-8(12-13-10)5-9(15)16/h1-4,14H,5H2,(H,15,16)(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZFDAQCQACUFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=N2)CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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